molecular formula C14H12ClNO5S B2568084 4-chloro-3-[(2-methoxyphenyl)sulfamoyl]benzoic Acid CAS No. 325832-92-6

4-chloro-3-[(2-methoxyphenyl)sulfamoyl]benzoic Acid

Cat. No.: B2568084
CAS No.: 325832-92-6
M. Wt: 341.76
InChI Key: JCOHBJPHMWCXHF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-chloro-3-[(2-methoxyphenyl)sulfamoyl]benzoic acid is a chemical compound with the molecular formula C14H12ClNO5S and a molecular weight of 341.77 g/mol . It is characterized by the presence of a chloro group, a methoxyphenyl group, and a sulfamoyl group attached to a benzoic acid core. This compound is used in various scientific research applications due to its unique chemical properties.

Scientific Research Applications

4-chloro-3-[(2-methoxyphenyl)sulfamoyl]benzoic acid has a wide range of scientific research applications, including:

Safety and Hazards

The compound is labeled with the GHS07 pictogram and has a signal word of "Warning" . It may cause skin irritation, serious eye irritation, and respiratory irritation .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-3-[(2-methoxyphenyl)sulfamoyl]benzoic acid typically involves the reaction of 4-chloro-3-nitrobenzoic acid with 2-methoxyaniline in the presence of a suitable catalyst. The reaction proceeds through a nucleophilic aromatic substitution mechanism, where the nitro group is replaced by the sulfamoyl group. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate and a solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction mixture is usually heated to a temperature of around 100-150°C for several hours to ensure complete conversion .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over reaction parameters and improved yield. The use of automated systems and advanced purification techniques, such as crystallization and chromatography, ensures the production of high-purity compounds suitable for various applications .

Chemical Reactions Analysis

Types of Reactions

4-chloro-3-[(2-methoxyphenyl)sulfamoyl]benzoic acid undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 4-chloro-3-[(2-methoxyphenyl)sulfamoyl]benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing substrate binding and subsequent catalysis. The sulfamoyl group is particularly important for its binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

    4-chloro-3-sulfamoylbenzoic acid: Similar structure but lacks the methoxyphenyl group.

    2-(4-chloro-3-sulfamoylbenzoyl)benzoic acid: Contains an additional benzoyl group.

    4-chloro-3-methoxybenzoic acid: Similar structure but lacks the sulfamoyl group.

Uniqueness

4-chloro-3-[(2-methoxyphenyl)sulfamoyl]benzoic acid is unique due to the presence of both the methoxyphenyl and sulfamoyl groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

4-chloro-3-[(2-methoxyphenyl)sulfamoyl]benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12ClNO5S/c1-21-12-5-3-2-4-11(12)16-22(19,20)13-8-9(14(17)18)6-7-10(13)15/h2-8,16H,1H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCOHBJPHMWCXHF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1NS(=O)(=O)C2=C(C=CC(=C2)C(=O)O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12ClNO5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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